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Compound of Interest

Compound Name: Cudc-101

Cat. No.: B1684473

Introduction

CUDC-101 is a first-in-class, multi-targeted small molecule inhibitor designed to simultaneously
block the activity of histone deacetylases (HDACS), epidermal growth factor receptor (EGFR),
and human epidermal growth factor receptor 2 (HERZ2). Its design integrates multiple
pharmacophores into a single compound, 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-
yloxy)-N-hydroxyheptanamide, with the potential to offer a more potent and durable anticancer
response compared to single-target agents. By concurrently inhibiting key nodes in oncogenic
signaling and epigenetic regulation, CUDC-101 aims to overcome the limitations of
conventional targeted therapies, such as poor response rates and acquired drug resistance,
which often arise from tumor heterogeneity and the activation of compensatory signaling
pathways. This guide provides a comprehensive overview of the mechanism, preclinical and
clinical data, and key experimental protocols for researchers investigating CUDC-101 in the
context of solid tumors.

Mechanism of Action

CUDC-101 exerts its anticancer effects through the potent and simultaneous inhibition of three
distinct classes of enzymes critical to tumor cell growth, survival, and proliferation.

o EGFR and HER2 Inhibition: CUDC-101 targets the receptor tyrosine kinase (RTK) activity of
EGFR (ErbB1) and HER2 (ErbB2). This disrupts downstream signaling cascades, including
the PISBK/AKT/mTOR and MAPK/ERK pathways, which are central to regulating cell
proliferation and survival.
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e HDAC Inhibition: The compound inhibits class | and class Il HDACs, but not class Il sirtuins.
HDACSs are epigenetic modulators that remove acetyl groups from histones and other
proteins. Their inhibition by CUDC-101 leads to the accumulation of acetylated histones,
altering chromatin structure and gene expression. It also increases the acetylation of non-
histone proteins such as p53 and a-tubulin. This results in the upregulation of tumor
suppressors like p21 and p27, leading to cell cycle arrest, and the downregulation of anti-

apoptotic proteins like survivin and Bcl-xL.

o Synergistic Disruption of Compensatory Pathways: A key feature of CUDC-101 is its ability to
attenuate multiple compensatory or resistance pathways that often limit the efficacy of single-
target EGFR/HER2 inhibitors. Through its integrated HDAC inhibitory activity, CUDC-101 can
suppress the expression and signaling of other critical RTKs, including HER3, c-MET, and
AXL, and prevent the reactivation of the AKT survival pathway. This multi-pronged attack
may be effective in treating tumors that are intrinsically resistant or have acquired resistance

to conventional RTK inhibitors.
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Caption: CUDC-101 inhibits EGFR/HER2 and HDACS, blocking key survival pathways and
resistance mechanisms.

Preclinical Profile
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In Vitro Activity

CUDC-101 demonstrates potent inhibitory activity against its primary targets in cell-free
enzymatic assays. It also shows broad antiproliferative activity across a wide range of human
cancer cell lines, including those resistant to single-agent therapies.

Table 1: In Vitro Inhibitory Activity of CUDC-101

Target | Cell Line Cancer Type IC50 Value
Enzymatic Assays

EGFR - 2.4nM
HER2 - 15.7 nM
HDAC (pan) - 4.4 nM
HDAC1 - 4.5 nM
HDACG6 - 5.1 nM
HDAC3 - 9.1 nM

Cellular Proliferation Assays

SK-BR-3 Breast Cancer 0.04 uM
MDA-MB-231 Breast Cancer 0.1 uM

HepG2 Liver Cancer 0.13 pM
8505¢ Anaplastic Thyroid 0.15 uM
C-643 Anaplastic Thyroid 1.66 uM
SW-1736 Anaplastic Thyroid 1.66 pM
H1993 (MET-amplified) NSCLC ~0.3 UM

| General Range | Various Cancers | 0.04 - 0.80 uM |

» Effects on Cell Signaling and Function:
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o Histone Acetylation: Treatment with CUDC-101 leads to a dose-dependent increase in the
acetylation of histone H3 and H4, as well as non-histone proteins like p53 and a-tubulin, in
various cancer cell lines.

o Apoptosis and Cell Cycle: The compound induces caspase-3 and caspase-7 activity,
indicative of apoptosis. It also causes cell cycle arrest, often at the G2/M phase,
associated with the upregulation of p21.

o Resistance Mechanisms: CUDC-101 is effective against cancer cells with acquired
resistance to EGFR inhibitors, including those with the EGFR T790M mutation or those
that upregulate MET or AXL signaling.

In Vivo Efficacy

In xenograft models using human solid tumor cell lines, CUDC-101 has demonstrated
significant single-agent antitumor activity, including tumor growth inhibition and regression
across a variety of cancer types.

Table 2: In Vivo Antitumor Activity of CUDC-101 in Xenograft Models

Xenograft Model Cancer Type Dosing Outcome
Hep-G2 Liver Cancer 120 mgl/kg/day (i.v.) Tumor Regression
Dose-dependent
H358 NSCLC o
growth inhibition
] Potent tumor growth
A549 (Resistant) NSCLC o
inhibition
Significant tumor
MDA-MB-468 Breast Cancer ]
regression
Head and Neck Significant tumor
CAL-27 - ,
(HNSCC) regression
HCT116 (K-ras Tumor growth
Colorectal Cancer o
mutant) inhibition
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| HPAC | Pancreatic Cancer | - | Tumor growth inhibition |

Pharmacodynamic analyses of xenograft tumors confirmed that CUDC-101 treatment leads to
() inhibition of HDAC activity (increased histone acetylation), (ii) inhibition of EGFR and HER2
phosphorylation, (iii) reduced tumor cell proliferation (decreased Ki67 levels), and (iv) induction

of apoptosis (increased caspase-3).

Clinical Profile: Phase | Study in Advanced Solid
Tumors

A first-in-human, open-label Phase | study was conducted to evaluate the safety, tolerability,
pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity of CUDC-
101 in patients with advanced solid malignancies.

Table 3: Phase | Study Design and Patient Demographics

Parameter Description

First-in-human, multicenter, 3+3 dose

Study Design )
escalation

Patient Population 25 patients with advanced solid tumors

) ) 1-hour intravenous (i.v.) infusion on 5
Dosing Regimen )
consecutive days, repeated every 14 days

| Dose Range | 75 mg/m2/day to 300 mg/m2/day |

Table 4: Safety and Efficacy Results from Phase | Study
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Parameter Finding

Maximum Tolerated Dose (MTD) 275 mg/m?

- 275 mg/m2: Grade 2 serum creatinine
Dose-Limiting Toxicities (DLTSs) elevation (n=1) - 300 mg/m2: Grade 2 serum

creatinine elevation (n=2), Pericarditis (n=1)

Nausea, fatigue, vomiting, dyspnea, pyrexia, dr
Common Adverse Events (Grade 1/2) i g 9. ysp by Y
skin

Induction of acetylated histone H3 observed in

Pharmacodynamics (at MTD) o
post-treatment skin biopsies

| Preliminary Antitumor Activity | - 1 Confirmed Partial Response (Gastric Cancer) - 6 Stable

Disease |

Table 5: Pharmacokinetic Parameters of CUDC-101 at MTD (275 mg/m?)

PK Parameter Mean Value
Cmax (Maximum Concentration) 9.3 mg/L
CL (Clearance) 51.2L/h
Vdss (Volume of Distribution) 396L

| t1/2 (Terminal Half-life) | 4.4 hours |

The study concluded that CUDC-101 was generally well-tolerated when administered at doses
up to 275 mg/mz2, with a manageable safety profile and preliminary evidence of single-agent

antitumor activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of CUDC-101. Below are

summaries of key experimental protocols.
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Hypothesis:
CUDC-101 inhibits solid tumor growth
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 To cite this document: BenchChem. [CUDC-101 for Solid Tumor Research: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684473#cudc-101-for-solid-tumor-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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